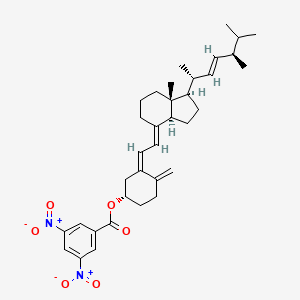

Vitamin D2-3,5-dinitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vitamin D2-3,5-dinitrobenzoate is a chemical compound that has been extensively studied for its potential use in various fields of research and industry. It is a derivative of ergocalciferol (vitamin D2) and has been produced as per the research conducted by É. A. Meller and team .

Synthesis Analysis

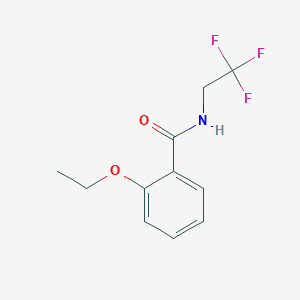

The synthesis of this compound involves the use of ergocalciferol (vitamin D2) and 3,5-dinitrobenzoic acid as starting materials . The solubility measurements were performed for the obtained product and single crystals were grown using acetone as a solvent .Molecular Structure Analysis

The crystal structure of this compound was confirmed using single crystal X-ray diffractions . The compound crystallizes in the monoclinic system with space group P2 1 /c .Chemical Reactions Analysis

The thermo-oxidative degradation behavior of vitamin D3—Ca (CaCO3 form) solid state supplement formulation was analyzed . The process mechanism proceeds via two single-step unbranched reactions and two steps of consecutive reactions . Key features include vitamin D3 meltings and degradation via hydrogen abstraction followed by addition of oxygen forming 1-hydroxy-vitamin D3 and further through its dehydration to 1-keto-vitamin D3 .Physical And Chemical Properties Analysis

The transparency of the grown crystal in the entire visible region was studied using UV–Vis-NIR spectrum . The photo response property of the crystal was studied using photoconductivity studies . The charge transport mechanism of the crystals was analyzed using dielectric measurement .科学的研究の応用

Synthesis and Chemical Properties

- Vitamin D2 can be synthesized from ergosterol, involving an intermediate of 3,5-dinitrobenzoate. This process includes acylation, cleavage, dehydration, hydrolysis, and photochemical reactions (Okabe, 2003).

- The spectrophotometric analysis of multicomponent mixtures of 3,5-dinitrobenzoates in vitamin D2 production illustrates the complexity of isolating vitamin D2 from its irradiation products, considering impurities like ergosterol and lumisterol (Mishchenko et al., 1976).

Analytical and Spectroscopic Studies

- Tritium-labeled vitamin D2 and D3 have been prepared and isolated as crystalline 3,5-dinitrobenzoates for analytical studies. This process helps in investigating the distribution of these vitamins in various tissues, contributing to understanding their biological roles (Norman & DeLuca, 1963).

- Studies on the crystalline nature, spectroscopic properties, and mechanical stability of 3,5-dinitrobenzoic acid crystals provide insights into the physical and chemical characteristics of compounds related to vitamin D2 synthesis (Chandrasekaran et al., 2013).

Biological and Clinical Research

- Vitamin D2 and D3 have been investigated for their ability to raise serum 25-hydroxyvitamin D levels, a crucial aspect in understanding their efficacy in clinical nutrition and treatment of vitamin D deficiencies (Tripkovic et al., 2012).

- Research on vitamin D2 supplementation in relation to musculoskeletal symptoms has been conducted, providing important insights into its potential therapeutic applications (Rastelli et al., 2011).

Novel Applications

- Innovative applications of 3,5-dinitrobenzoic acid in nanostructured platforms for electrooxidation, as well as its role in the metabolic profiling of vitamin D metabolites, demonstrate the diverse scientific research avenues involving vitamin D2 derivatives (Santhiago et al., 2009); (Aronov et al., 2008).

作用機序

The in vivo synthesis of the predominant two biologically active metabolites of vitamin D occurs in two steps. The first hydroxylation of vitamin D3 cholecalciferol (or D2) occurs in the liver to yield 25-hydroxyvitamin D while the second hydroxylation happens in the kidneys to give 1, 25-dihydroxyvitamin D .

特性

IUPAC Name |

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] 3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46N2O6/c1-22(2)23(3)9-10-25(5)32-15-16-33-26(8-7-17-35(32,33)6)12-13-27-20-31(14-11-24(27)4)43-34(38)28-18-29(36(39)40)21-30(19-28)37(41)42/h9-10,12-13,18-19,21-23,25,31-33H,4,7-8,11,14-17,20H2,1-3,5-6H3/b10-9+,26-12+,27-13-/t23-,25+,31-,32+,33-,35+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECFLFJCNVVCCI-JPKFJIBESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N2O6 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)

![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/no-structure.png)

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2470046.png)

![propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2470047.png)